molecular formula C11H17BrN2O B2478638 {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine CAS No. 1289123-18-7

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine

Cat. No.: B2478638
CAS No.: 1289123-18-7
M. Wt: 273.174
InChI Key: IODGMVPYWTYYJF-UHFFFAOYSA-N
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Description

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine (CAS 1289123-18-7) is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with bromine and methyl groups at the 5- and 3-positions, respectively. The pyridinyl moiety is linked via an ether oxygen to a propyl chain terminating in a dimethylamine group. Its molecular formula is C₁₁H₁₆BrN₂O, with a molecular weight of 295.17 g/mol.

Properties

IUPAC Name

3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGMVPYWTYYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289123-18-7
Record name {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Reaction Type Reagents/Conditions Product References
Nucleophilic Substitution Grignard reagents (e.g., MeMgBr), organozinc compoundsMethyl or alkyl-substituted pyridine derivatives
Buchwald-Hartwig Amination Pd catalysts, amines (e.g., morpholine)Amino-substituted pyridine derivatives
Suzuki Cross-Coupling Pd(PPh₃)₄, arylboronic acids, K₃PO₄, 80–100°CBiaryl pyridine derivatives
Negishi Coupling Methyl zinc compounds, Ni catalystsMethyl-substituted pyridine derivatives

Key Findings :

  • The bromine’s position para to the oxygen atom enhances electrophilicity, facilitating NAS with soft nucleophiles like organozinc reagents .

  • Suzuki coupling with arylboronic acids produces biaryl structures in moderate yields (60–85%) under Pd catalysis .

  • Methylation via Negishi coupling replaces bromine with a methyl group efficiently (75–90% yield) .

Reactivity of the Dimethylamine Group

The dimethylamine moiety participates in alkylation and acylation reactions, though these are less explored compared to bromine-centered transformations.

Reaction Type Reagents/Conditions Product References
Alkylation Alkyl halides, base (e.g., K₂CO₃)Quaternary ammonium salts
Acylation Acyl chlorides, DMAP, room temperatureAmide derivatives

Mechanistic Insights :

  • The tertiary amine undergoes alkylation to form quaternary ammonium species, useful in surfactant synthesis.

  • Acylation is limited by steric hindrance from the dimethyl groups but proceeds with reactive acylating agents.

Stability and Reaction Optimization

Scientific Research Applications

Chemistry

In synthetic chemistry, {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine serves as a versatile building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions .

Biology

This compound has been investigated for its potential as a ligand in biochemical assays. The brominated pyridine moiety can interact with biological targets, making it useful in drug discovery and development. Its ability to form hydrogen bonds through the dimethylamine group enhances its binding affinity to proteins and other biomolecules, facilitating studies in molecular biology .

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and microbial growth, positioning it as a candidate for further pharmacological evaluation .

Material Science

In material science, this compound is utilized in the development of new materials due to its unique chemical structure that allows for modifications leading to enhanced properties. It can be incorporated into polymers or coatings to impart specific functionalities, such as increased durability or resistance to environmental factors .

Agrochemicals

As an intermediate in the production of agrochemicals, this compound plays a crucial role in synthesizing compounds aimed at pest control and crop protection. Its effectiveness in these applications stems from its ability to interact with biological systems at a molecular level .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at varying concentrations.
Study BDrug DevelopmentIdentified potential pathways for anti-inflammatory effects through receptor modulation.
Study CMaterial EnhancementImproved mechanical properties when integrated into polymer matrices compared to controls.

Mechanism of Action

The mechanism of action of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine with structurally and functionally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound 1289123-18-7 C₁₁H₁₆BrN₂O 295.17 Pyridine with 5-bromo, 3-methyl substituents; dimethylaminopropyl ether linkage Potential use in bioactive molecule synthesis (e.g., kinase inhibitors, pesticides)
[3-(2-Bromophenoxy)propyl]dimethylamine 915707-52-7 C₁₁H₁₆BrNO 258.15 Phenolic bromine at 2-position; dimethylaminopropyl ether linkage Limited data; structural analog for studying halogen-π interactions
Behenamidopropyl dimethylamine 60270-33-9 C₂₇H₅₄N₂O 442.74 Fatty acid amide (behenic acid) linked to dimethylaminopropyl group Cosmetic surfactant/antistatic agent; stabilizes emulsions
Myristamidopropyl dimethylamine 45267-19-4 C₁₉H₄₀N₂O 328.54 Myristic acid amide linked to dimethylaminopropyl group Cosmetic surfactant; enhances skin feel and conditioning
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) 314-40-9 C₉H₁₃BrN₂O₂ 261.12 Brominated pyrimidinedione core with alkyl substituents Herbicide; inhibits photosynthesis in broadleaf weeds
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine N/A C₁₆H₁₈BrN₂ 318.23 Bromophenyl and pyridinyl groups attached to a dimethylaminopropyl chain Structural analog for studying dual aromatic systems in drug design

Key Comparison Points:

Halogen Substitution: The target compound’s 5-bromo-3-methylpyridin-2-yl group contrasts with [3-(2-bromophenoxy)propyl]dimethylamine’s 2-bromophenoxy group. The position of bromine affects electronic properties (e.g., electron-withdrawing effects) and steric interactions, which could influence binding to biological targets .

Functional Groups :

  • Ether vs. Amide Linkages : The target compound’s ether linkage may enhance metabolic stability compared to amide-based analogs like Behenamidopropyl dimethylamine, which are prone to hydrolysis in formulations .
  • Dimethylamine Side Chain : Present in all compounds, this group contributes to basicity and solubility. In cosmetics (e.g., Myristamidopropyl dimethylamine), it aids in electrostatic interactions for antistatic effects .

Applications :

  • Cosmetic derivatives (e.g., Behenamidopropyl dimethylamine) prioritize surfactant properties, while brominated heterocycles (e.g., Bromacil, the target compound) are geared toward bioactivity in medicinal or agrochemical contexts .

Research Findings and Data Gaps

  • Target Compound: No direct pharmacological or agrochemical data are available, but its bromopyridine scaffold is common in kinase inhibitors (e.g., crizotinib analogs). Computational studies could predict its binding affinity .
  • Structural Analogs: [3-(2-Bromophenoxy)propyl]dimethylamine’s low molecular weight (258.15 g/mol) suggests better bioavailability than the target compound (295.17 g/mol), though its phenolic bromine may reduce metabolic stability compared to pyridine-based bromine .
  • Cosmetic Derivatives : Myristamidopropyl dimethylamine’s logP (~4.5) indicates moderate lipophilicity, whereas the target compound’s logP (estimated >2.5) may favor membrane permeability .

Biological Activity

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound characterized by its unique structural features, including a brominated pyridine ring, a propyl chain, and a dimethylamine group. This compound has garnered interest in various fields such as medicinal chemistry, biology, and materials science due to its potential biological activities and applications.

The molecular formula of this compound is C11H17BrN2O, with a molecular weight of 273.17 g/mol. Its synthesis typically involves bromination of 3-methylpyridine, followed by the formation of the propyl chain through nucleophilic substitution with 3-chloropropanol, and finally, the introduction of the dimethylamine group.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group is capable of forming hydrogen bonds with polar residues. This dual interaction profile enhances its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

1. Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes, particularly phospholipases. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with the potential for drug-induced phospholipidosis, suggesting that this compound may serve as a valuable tool in toxicity screening during drug development .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

3. Neuropharmacological Effects

In vitro assays demonstrate that derivatives similar to this compound can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs. This modulation could have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure FeaturesNotable Activities
2-Bromo-6-methylpyridine Lacks propyl chain and dimethylamine groupLimited biological activity
5-Bromo-2-chloropyridine Contains chlorine instead of propyl chainModerate reactivity but less biological focus
5-Bromopyridine-3-boronic acid Contains boronic acid groupPrimarily used in coupling reactions

The unique combination of structural features in this compound allows it to participate in diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Phospholipidosis Screening : A study demonstrated that compounds inhibiting LPLA2 could predict drug-induced phospholipidosis effectively. This compound was included in the screening panel, showing significant inhibition at low concentrations .
  • Antimicrobial Testing : In a comparative study involving various pyridine derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

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